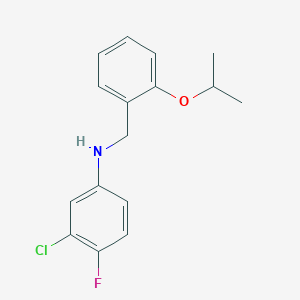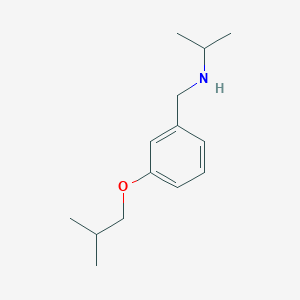
4-Chloro-2-(difluoromethyl)quinazoline
Übersicht
Beschreibung
“4-Chloro-2-(difluoromethyl)quinazoline” is a chemical compound with the CAS Number: 1039312-08-7 . It has a molecular weight of 214.6 . The compound is in powder form .
Synthesis Analysis
Quinazolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-(difluoromethyl)quinazoline” is 1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6 (5)13-9 (14-7)8 (11)12/h1-4,8H . The InChI key is LKIIDXBEGXVCHB-UHFFFAOYSA-N .
Chemical Reactions Analysis
Quinazolines and quinazolinones are considered significant chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules . They are valuable intermediates in organic synthesis . Various procedures have been developed for preparing these important compounds .
Physical And Chemical Properties Analysis
“4-Chloro-2-(difluoromethyl)quinazoline” is a powder . It has a molecular weight of 214.6 . The InChI code is 1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6 (5)13-9 (14-7)8 (11)12/h1-4,8H and the InChI key is LKIIDXBEGXVCHB-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinazoline and its derivatives, including 4-Chloro-2-(difluoromethyl)quinazoline, are significant targets in medicinal chemistry . They have received attention due to their distinct biopharmaceutical activities . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Anticancer Activity
Quinazoline derivatives have shown promising results in the field of cancer research . In a study, several quinazoline derivatives were found to exhibit significant antitumor activity . The research-derived quinazoline derivatives show that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .
Antibacterial Activity
Quinazoline derivatives have been found to possess antibacterial properties . Due to the appearance of drug-resistant bacterial strains, there is an escalating need for the development of novel antibiotics to treat the resistant bacteria stain .
Anti-inflammatory Activity
Quinazoline derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antifungal Activity
Quinazoline derivatives have also been found to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Anticonvulsant Activity
Quinazoline derivatives have been found to possess anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .
Safety And Hazards
Zukünftige Richtungen
Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . They are considered attractive targets by medicinal chemists as these motifs are the constituents of bioactive molecules that show antibacterial, antiviral, anti-inflammatory, anticancer, anticoccidial, antimutagenic, antileishmanial, antimalarial, antioxidant, antiobesity, anti-tubercular, neuroprotective, and hypertensive activities .
Eigenschaften
IUPAC Name |
4-chloro-2-(difluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6(5)13-9(14-7)8(11)12/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIIDXBEGXVCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)quinazoline | |
CAS RN |
1039312-08-7 | |
| Record name | 4-chloro-2-(difluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)



![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)
![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)